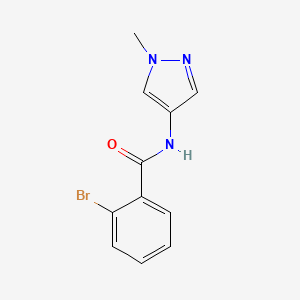
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
作用機序
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, this compound disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This oxidative stress leads to the selective damage of dopaminergic neurons in the substantia nigra of the brain, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra of the brain, which leads to a decrease in dopamine production and a Parkinson's-like syndrome in animal models. This compound has also been shown to increase oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.
実験室実験の利点と制限
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders because it selectively damages dopaminergic neurons in the substantia nigra of the brain. However, this compound has some limitations in lab experiments, including its toxicity and the fact that it only produces a Parkinson's-like syndrome in animal models, which may not fully represent the disease in humans.
将来の方向性
There are several future directions for research involving 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone. One area of focus is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the use of this compound as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of this compound as a biomarker for Parkinson's disease, which could lead to earlier diagnosis and improved treatment options.
合成法
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone can be synthesized through a multi-step process that involves the reaction of 2,3,6-trimethylphenol with 1-methylpyrrole in the presence of a strong acid catalyst. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, this compound.
科学的研究の応用
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium ion), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a Parkinson's-like syndrome in animal models, which makes this compound a valuable tool for studying the disease.
特性
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-12(2)16(13(11)3)19-10-15(18)14-6-5-9-17(14)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYQHJSAKCLTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)